tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane
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Overview
Description
tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane is an organic compound that features an iodine atom, a tert-butyldimethylsiloxy group, and a propyne backbone. This compound is primarily used in organic synthesis due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane can be synthesized through the reaction of 3-(tert-butyldimethylsiloxy)-1-propyne with iodine in the presence of a base. The reaction typically involves the use of solvents such as chloroform or ethyl acetate and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The triple bond in the propyne backbone can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alkanes and alkenes.
Scientific Research Applications
tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane involves its reactivity with various reagents. The iodine atom and the tert-butyldimethylsiloxy group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-3-(tert-butyldimethylsiloxy)-1-propene
- 1-Iodo-3-(tert-butyldimethylsiloxy)-1-butene
- 1-Iodo-3-(tert-butyldimethylsiloxy)-1-pentene
Uniqueness
tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane is unique due to its combination of an iodine atom, a tert-butyldimethylsiloxy group, and a propyne backbone. This combination provides it with distinct reactivity and makes it a valuable compound in organic synthesis .
Properties
IUPAC Name |
tert-butyl-(3-iodoprop-2-ynoxy)-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXHKILJWKFKOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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